Lipophilicity (XLogP3) Differentiation: 2-Methyl vs. Des-Methyl Imidazole Analog
The 2-methyl substituent on the imidazole ring of the target compound confers a measurable increase in computed lipophilicity relative to its des-methyl analog. 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one has an XLogP3 of 1.0 [1], while the des-methyl comparator 1-[5-(1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one (CAS 1548860-96-3) has an XLogP3 of 0.5 [2]. This 0.5 log unit increase corresponds to a ~3.2-fold higher theoretical partition coefficient, which can enhance passive membrane permeability. This is critical for cell-based assays and intracellular target engagement in kinase or demethylase inhibition contexts.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one (XLogP3 = 0.5) |
| Quantified Difference | ΔXLogP3 = +0.5 (~3.2-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
For cell-permeable probe synthesis or intracellular target screening, higher lipophilicity within a moderate range (XLogP3 1-3) is often associated with improved passive membrane permeability, making this compound a better starting point for lead optimization compared to its less lipophilic des-methyl analog.
- [1] PubChem Compound Summary for CID 83119576, XLogP3-AA = 1.0. View Source
- [2] PubChem Compound Summary for CID 59120892, XLogP3-AA = 0.5. View Source
